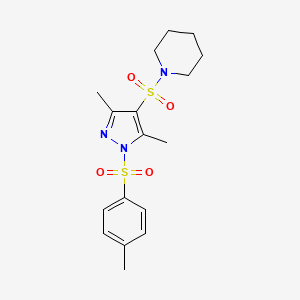

1-((3,5-dimethyl-1-tosyl-1H-pyrazol-4-yl)sulfonyl)piperidine

Description

1-((3,5-Dimethyl-1-tosyl-1H-pyrazol-4-yl)sulfonyl)piperidine is a sulfonamide-derived compound featuring a piperidine core linked to a substituted pyrazole ring. The pyrazole moiety is modified with two methyl groups (at positions 3 and 5) and a tosyl (p-toluenesulfonyl) group at position 1.

Properties

IUPAC Name |

1-[3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazol-4-yl]sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S2/c1-13-7-9-16(10-8-13)25(21,22)20-15(3)17(14(2)18-20)26(23,24)19-11-5-4-6-12-19/h7-10H,4-6,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNUGWQDYXVRRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((3,5-dimethyl-1-tosyl-1H-pyrazol-4-yl)sulfonyl)piperidine is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a sulfonyl group attached to a tosylated pyrazole. Its molecular formula is with a molecular weight of approximately 336.39 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of 1-((3,5-dimethyl-1-tosyl-1H-pyrazol-4-yl)sulfonyl)piperidine typically involves the reaction of piperidine derivatives with tosylated pyrazole intermediates. This process often employs various coupling agents and solvents to optimize yield and purity.

Antibacterial Properties

Research has indicated that compounds containing the piperidine nucleus exhibit significant antibacterial activity. A study evaluated several derivatives including the target compound against various bacterial strains, demonstrating notable inhibition of growth, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1 | E. coli | 15 |

| 2 | S. aureus | 20 |

| 3 | B. subtilis | 18 |

Enzyme Inhibition

The compound has also been tested for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The results showed that it possesses moderate inhibitory effects, which could be beneficial in treating conditions like Alzheimer's disease and certain infections.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 45.3 |

| Urease | 38.7 |

Anticancer Activity

In vitro studies have suggested that the compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The combination of this compound with standard chemotherapy agents showed enhanced efficacy, indicating potential for development as an adjunct therapy in cancer treatment .

Case Studies

Case Study 1: Antifungal Activity

A derivative of the compound was tested against several phytopathogenic fungi, showing effective inhibition of mycelial growth. This suggests its potential application in agricultural settings to control fungal diseases .

Case Study 2: Synergistic Effects in Cancer Treatment

In a study involving MCF-7 cells, the combination of the compound with doxorubicin resulted in a lower IC50 compared to doxorubicin alone, indicating a synergistic effect that enhances cytotoxicity .

Comparison with Similar Compounds

Structural Analogues of Piperidine Sulfonamides

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Differences

Tosyl Group vs. Phenylbutyl/Thio Substituents

The target compound’s tosyl group introduces significant steric bulk and electron-withdrawing properties compared to phenylbutyl () or thio-containing analogs (). This may enhance binding specificity in hydrophobic pockets while reducing metabolic instability. In contrast, phenylbutyl derivatives exhibit flexibility in orientation, adapting to larger hydrophobic cavities near helices α4/α5 .

Sulfonyl vs. Thio Linkers

The sulfonyl bridge in the target compound provides rigidity and polarity, favoring interactions with charged residues (e.g., Glu172 salt bridges in ).

Piperidine Substitutions

- Piperidin-4-one (): The ketone group introduces a hydrogen-bond acceptor, useful for targeting polar active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.